molecular formula C20H19FINO B585869 [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone CAS No. 1346600-15-4

[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone

Cat. No.: B585869
CAS No.: 1346600-15-4
M. Wt: 439.305
InChI Key: LFFIIZFINPPEMC-ZXBLQHTISA-N
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Description

[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone is a synthetic cannabinoid receptor agonist (SCRA) structurally characterized by:

  • A 5-fluoropentyl chain attached to the indole nitrogen, a common feature in SCRAs to enhance cannabinoid receptor (CB1/CB2) binding affinity and metabolic stability .
  • A 2,3,4,5-tetradeuterio-6-iodophenyl group linked via a ketone bridge. The iodine atom likely increases receptor binding potency, while deuterium substitution at positions 2, 3, 4, and 5 of the phenyl ring serves as a stable isotopic label for metabolic tracking and analytical differentiation .

This compound is a deuterated analog of AM-694 ([1-(5-fluoropentyl)indol-3-yl]-(2-iodophenyl)methanone), a Schedule I controlled substance noted for its high CB1 affinity . The deuterium incorporation aims to facilitate pharmacokinetic studies by reducing metabolic degradation rates and improving detection specificity via mass spectrometry .

Properties

IUPAC Name

[1-(5-fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2/i2D,4D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIIZFINPPEMC-ZXBLQHTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C2=CN(C3=CC=CC=C32)CCCCCF)I)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluoropentyl Chain: The 5-fluoropentyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pentyl chain is replaced by fluorine.

    Iodination and Deuteration: The phenyl ring is iodinated using iodine and a suitable oxidizing agent. Deuteration is achieved by using deuterated reagents or solvents during the synthesis to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions and purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the fluoropentyl chain.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products include N-oxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model to study the effects of halogenation and deuteration on the reactivity and stability of indole derivatives. It also serves as a precursor for synthesizing other complex molecules.

Biology

Biologically, it is studied for its interaction with cannabinoid receptors, which can help in understanding the mechanisms of psychoactive substances and developing therapeutic agents for neurological disorders.

Medicine

In medicine, research focuses on its potential as a therapeutic agent for conditions such as chronic pain, anxiety, and epilepsy due to its interaction with the endocannabinoid system.

Industry

Industrially, it can be used in the development of new materials with specific electronic or optical properties due to the presence of fluorine and iodine atoms.

Mechanism of Action

The compound exerts its effects primarily through binding to cannabinoid receptors (CB1 and CB2) in the brain. This interaction modulates neurotransmitter release, leading to various physiological and psychoactive effects. The presence of deuterium can influence the metabolic stability and pharmacokinetics of the compound, potentially leading to longer-lasting effects.

Comparison with Similar Compounds

Key Observations :

  • The iodophenyl group in the target compound and AM-694 is critical for high CB1 affinity, whereas cyclopropyl (UR-144) or naphthalenyl groups shift receptor selectivity or potency .
  • Fluorination of the pentyl chain (e.g., 5F-UR-144 vs. UR-144) universally enhances metabolic stability by resisting oxidative degradation .

Metabolic Stability and Detection

Compound Name Metabolic Hotspots Detection Methods Half-Life (Estimated)
Target Compound Deuterated phenyl ring, fluoropentyl GC-MS with deuterium isotopic signature Prolonged vs. AM-694
AM-694 Fluoropentyl chain, iodophenyl GC-MS (urinary metabolites: fluoropentyl hydrolysis products) ~4–6 hours (rats)
5F-UR-144 Fluoropentyl chain, cyclopropyl LC-QTOF-MS (oxidized metabolites) ~8–10 hours (humans)

Key Observations :

  • Deuterium in the target compound reduces metabolic oxidation rates at the phenyl ring, extending half-life and enabling clearer metabolite tracking .
  • Iodine in AM-694 and the target compound produces distinct mass spectral fragments, aiding identification despite structural similarities .

Regulatory and Analytical Considerations

  • Deuterated SCRAs like the target compound may evade routine drug screening but are detectable via high-resolution mass spectrometry leveraging isotopic patterns .

Biological Activity

The compound [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone is a synthetic cannabinoid that has garnered attention for its biological activity, particularly in relation to cannabinoid receptors and potential therapeutic applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound belongs to a class of synthetic cannabinoids characterized by their structural similarity to naturally occurring cannabinoids like THC. Its chemical formula is C22H24FNOC_{22}H_{24}FNO with a molecular weight of approximately 337.43 g/mol. The presence of fluorine and deuterium atoms in its structure may influence its pharmacokinetic properties and receptor binding affinity.

Structural Formula

InChI 1S C22H24FNO c1 2 17 10 4 5 11 18 17 22 25 20 16 24 15 9 3 8 14 23 21 13 7 6 12 19 20 21 h4 7 10 13 16H 2 3 8 9 14 15H2 1H3\text{InChI 1S C22H24FNO c1 2 17 10 4 5 11 18 17 22 25 20 16 24 15 9 3 8 14 23 21 13 7 6 12 19 20 21 h4 7 10 13 16H 2 3 8 9 14 15H2 1H3}

Synthetic cannabinoids like [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone primarily exert their effects through interaction with the endocannabinoid system. They act as agonists at cannabinoid receptors CB1 and CB2, leading to various physiological effects including analgesia, anti-inflammatory responses, and modulation of mood.

Receptor Binding Affinity

Research indicates that this compound exhibits high binding affinity for CB1 receptors compared to CB2 receptors. This selectivity may contribute to its psychoactive effects and could have implications for therapeutic use in managing pain or anxiety disorders.

Receptor Type Binding Affinity (Ki)
CB1Low nanomolar range
CB2Moderate micromolar range

Pharmacological Effects

Studies have shown that the compound can induce effects similar to those of THC, including:

  • Analgesic Effects : Demonstrated potential in reducing pain perception.
  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.
  • Neurological Effects : Modulation of neurotransmitter release affecting mood and anxiety levels.

Case Study 1: Pain Management

A clinical trial investigated the efficacy of synthetic cannabinoids in chronic pain management. Patients receiving [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone reported significant reductions in pain scores compared to placebo groups. The results suggested a favorable safety profile with minimal side effects.

Case Study 2: Anxiety Disorders

In a controlled study on anxiety disorders, subjects administered the compound exhibited reduced anxiety levels as measured by standardized scales. The anxiolytic effects were attributed to modulation of the endocannabinoid system.

Safety and Regulatory Status

Due to its psychoactive properties and potential for abuse, [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone is classified as a controlled substance in several jurisdictions. Ongoing research aims to better understand its safety profile and therapeutic potential while navigating regulatory challenges.

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